1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 2,3-dihydroindenyl moiety at position 1. This compound is part of a broader class of 1,2,3-triazole-4-carboxylic acids, which are widely studied for their biological activity, metal-binding properties, and applications in materials science .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-12(13(17)18)14-15-16(8)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXBLKWAKIBPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(CCC3)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the triazole ring or the indene moiety.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazole ring or the indene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . In cancer research, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be contextualized against analogous 1,2,3-triazole-4-carboxylic acid derivatives. Key comparisons include:
Substituent Effects on Aromatic Moieties
- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid : The electron-withdrawing fluorine atom on the phenyl ring enhances acidity and may improve metabolic stability. This compound is commercially available and used in medicinal chemistry research .
- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid : The chloro substituent increases lipophilicity and may influence halogen-bonding interactions. It has a reported melting point of 186–188°C and is synthesized via established protocols .
- Its crystal structure (triclinic, space group P1) reveals intermolecular hydrogen bonding involving the carboxylic acid group .
Unique Feature of the Target Compound: The 2,3-dihydroindenyl group provides a rigid, bicyclic framework that may enhance binding selectivity in coordination complexes or biological targets compared to monocyclic aryl substituents.
Functional Group Variations
- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid : The formyl group at position 5 enables further derivatization (e.g., condensation reactions). This compound exhibits ring-chain tautomerism, with the open-chain carboxylic acid form dominating in solution (~80%) .
- Its molecular weight is 155.16 g/mol, lower than the target compound’s predicted mass .
Biological Activity
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
The compound has a molecular formula of C12H13N3O2 and a molecular weight of 233.25 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:
- Activity Against Pathogens : Triazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) as low as 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae .
Anticancer Activity
The anticancer potential of triazole derivatives is another area of active research:
- Cytotoxicity Studies : Compounds structurally related to this compound exhibited selective cytotoxicity towards various cancer cell lines. For example, certain triazole derivatives showed comparable antiproliferative potency to doxorubicin in leukemia cell lines with GI50 values around 0.65 µM .
The mechanisms underlying the biological activity of triazole compounds often involve:
- Cell Cycle Arrest and Apoptosis : Studies indicate that these compounds can induce morphological changes in cancer cells indicative of apoptosis, such as chromatin condensation and membrane blebbing .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Group Importance : Research suggests that specific functional groups on the triazole ring significantly enhance antimicrobial activity. The presence of electron-withdrawing groups can improve interactions with microbial targets .
Case Studies
Several case studies illustrate the biological activity of related triazole compounds:
- Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives reported that modifications at the 4-position of the carboxylic acid moiety led to increased antibacterial activity against Staphylococcus aureus .
- Anticancer Evaluation : Another investigation evaluated the anticancer effects of various triazole derivatives on human leukemia cells and found that certain modifications resulted in enhanced cytotoxic effects without significant toxicity to normal cells .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what critical parameters should be optimized during synthesis?
Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. For example, a similar ligand, 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, was synthesized via cycloaddition between propargyl derivatives and organic azides under nitrogen atmosphere . Key parameters to optimize include:
- Reaction temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading : 5–10 mol% Cu(I) to ensure high regioselectivity for the 1,4-disubstituted triazole.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Post-synthesis, acidification with HCl precipitates the carboxylic acid form, which is purified via recrystallization (e.g., DMF/ethanol mixtures) .
Basic: How can researchers confirm structural integrity and purity post-synthesis?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry. For instance, Mn(II) complexes of triazole-carboxylates were structurally validated using SCXRD, with data refined via SHELXL .
- Spectroscopy :
- 1H/13C NMR : Verify substituent integration and absence of tautomeric impurities (e.g., triazole ring proton signals at δ 7.5–8.5 ppm).
- IR spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bands (~1700 cm⁻¹).
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How to address discrepancies in crystallographic data during structure refinement?
Methodological Answer:
Contradictions in displacement parameters or bond lengths can arise from disorder or twinning. Strategies include:
- SHELXL refinement : Use restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters for disordered regions .
- Twinning detection : Employ the BASF parameter in SHELXL to model twinned data, particularly for monoclinic systems (common for triazole derivatives) .
- Validation tools : Check R-factor convergence (<5% difference between R₁ and wR₂) and ADDSYM alerts in PLATON to detect missed symmetry .
Advanced: How does the 2,3-dihydro-1H-indenyl substituent influence coordination chemistry in metal-organic frameworks (MOFs)?
Methodological Answer:
The indenyl group’s steric bulk and π-electron density modulate coordination behavior:
- Steric effects : The bicyclic structure may hinder axial coordination, favoring planar geometries (e.g., octahedral Mn(II) complexes with carboxylate bridging) .
- Electronic effects : The electron-rich indenyl ring enhances π-π stacking in MOF architectures, as observed in similar triazole-carboxylate ligands .
- Experimental design : Vary metal salts (e.g., MnCl₂ vs. Zn(NO₃)₂) and solvent systems (DMF vs. water) to explore polymorphism.
Basic: What spectroscopic techniques identify tautomeric forms of this triazole derivative in solution?
Methodological Answer:
- Variable-temperature NMR : Monitor proton shifts (e.g., triazole NH vs. CH tautomers) between 25–60°C.
- UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents; tautomers exhibit distinct π→π* transitions.
- IR spectroscopy : Detect N–H stretches (~3200 cm⁻¹) for 1H-triazole tautomers, absent in 2H-forms .
Advanced: What strategies evaluate biological activity, given structural similarities to bioactive triazoles?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC testing) against S. aureus and E. coli, with ciprofloxacin as control .
- Anticancer : MTT assays on HeLa or MCF-7 cells, assessing IC50 values.
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., indenyl vs. phenyl) on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
